molecular formula C20H20F3N5O3 B11031010 4,7-dioxo-2-(piperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

4,7-dioxo-2-(piperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11031010
M. Wt: 435.4 g/mol
InChI Key: PNSIDDPENYMVMV-UHFFFAOYSA-N
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Description

4,7-dioxo-2-(piperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a trifluoromethyl group, and a pyrido[2,3-d]pyrimidine core, making it a subject of interest for researchers.

Properties

Molecular Formula

C20H20F3N5O3

Molecular Weight

435.4 g/mol

IUPAC Name

4,7-dioxo-2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C20H20F3N5O3/c21-20(22,23)12-6-2-3-7-13(12)24-17(30)11-10-14(29)25-16-15(11)18(31)27-19(26-16)28-8-4-1-5-9-28/h2-3,6-7,11H,1,4-5,8-10H2,(H,24,30)(H2,25,26,27,29,31)

InChI Key

PNSIDDPENYMVMV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=CC=C4C(F)(F)F)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4,7-dioxo-2-(piperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

4,7-dioxo-2-(piperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-dioxo-2-(piperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-dioxo-2-(piperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

The compound 4,7-dioxo-2-(piperidin-1-yl)-N-[2-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a synthetic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by a pyrimidine core and various substituents that modulate its biological activity. The presence of the piperidine moiety and trifluoromethyl group are significant in enhancing its pharmacokinetic properties.

Antiviral Activity

Recent studies have indicated that derivatives of the pyrido[2,3-d]pyrimidine scaffold exhibit antiviral properties. For instance, compounds with similar structures have shown effectiveness against viruses such as Ebola. In vitro assays revealed that certain analogs inhibited viral entry by targeting the Niemann-Pick C1 (NPC1) protein, which is crucial for viral fusion and entry into host cells. The effective concentration (EC50) values for these compounds ranged from 0.64 µM to 0.93 µM with selectivity indices (SI) indicating favorable therapeutic windows .

Anticancer Properties

Research has also suggested potential anticancer activity for compounds related to this structure. For example, studies on similar hexahydropyrido derivatives demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases. In one study, a compound with structural similarities showed an EC50 value of approximately 1.19 µM against a breast cancer cell line .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Viral Entry : Similar compounds have been shown to interfere with the interaction between viral glycoproteins and host cell receptors.
  • Induction of Apoptosis : Compounds with this scaffold can activate intrinsic apoptotic pathways leading to cancer cell death.
  • Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at the G1/S or G2/M checkpoint.

Data Tables

Compound NameEC50 (µM)CC50 (µM)Selectivity Index
Compound 25a0.6413.2120
Compound 26a0.939.1710
Toremifene0.382.507

Table 1: Biological activity data for selected compounds related to the target structure.

Case Studies

  • Ebola Virus Inhibition :
    A study evaluated the antiviral efficacy of benzimidazole-piperidine hybrids similar to our compound against Ebola virus using infectious recombinant reporter systems. The most potent compounds exhibited low cytotoxicity while effectively inhibiting viral replication .
  • Cancer Cell Line Studies :
    In another investigation focusing on breast cancer cells, a compound structurally related to the target demonstrated significant cytotoxicity with an EC50 value of approximately 1.19 µM. This study highlighted the compound's ability to induce apoptosis and inhibit cell proliferation .

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